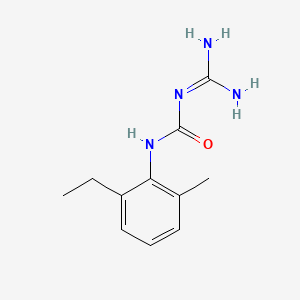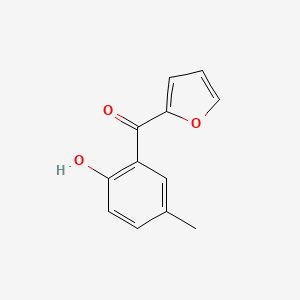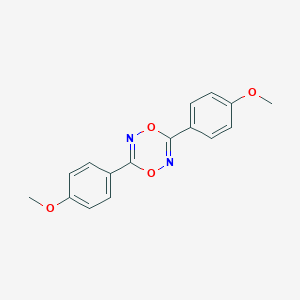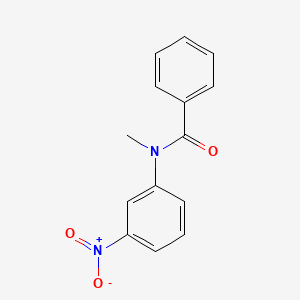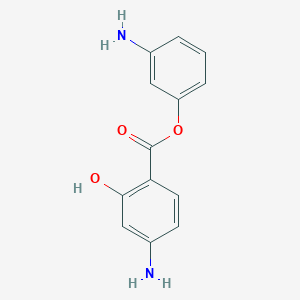
3-Aminophenyl 4-amino-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminophenyl 4-amino-2-hydroxybenzoate is an organic compound that belongs to the class of aminobenzoates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of an aminophenyl group attached to an amino-hydroxybenzoate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminophenyl 4-amino-2-hydroxybenzoate can be achieved through several methods. One common approach involves the reaction of 3-aminophenol with 4-amino-2-hydroxybenzoic acid under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Aminophenyl 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The amino and hydroxyl groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted aminobenzoates, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Aminophenyl 4-amino-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminophenyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Aminophenyl 4-amino-2-hydroxybenzoate include:
- 3-Amino-4-hydroxybenzoic acid
- 4-Amino-3-hydroxybenzoic acid
- 2-Amino-5-hydroxybenzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and applications. Its specific structure also imparts distinct biological activities, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
56356-23-1 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(3-aminophenyl) 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C13H12N2O3/c14-8-2-1-3-10(6-8)18-13(17)11-5-4-9(15)7-12(11)16/h1-7,16H,14-15H2 |
InChI Key |
ZSRWEPZVRSBQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




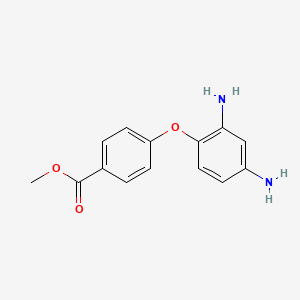

![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)

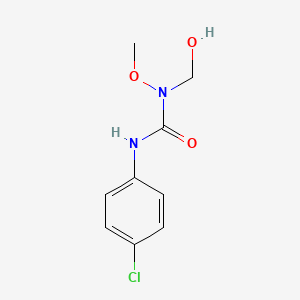
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
